DSM705 vs. DSM502: Side Chain Differentiation Drives Cellular Potency Advantage
DSM705 differs from DSM502 by replacement of the N-cyclopropyl carboxamide moiety with a chiral (R)-triazole-ethyl side chain. This structural modification produces a 3.9× improvement in cellular antiparasitic activity despite comparable enzyme-level inhibition [1]. The cellular EC50 advantage suggests improved cell permeability or intracellular target engagement conferred by the triazole-ethyl substitution.
| Evidence Dimension | Cellular antiparasitic activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 12 nM (Pf3D7 cells) |
| Comparator Or Baseline | DSM502: EC50 = 14 nM (Pf3D7 cells) |
| Quantified Difference | 1.2× lower EC50 (12 vs. 14 nM); 3.9× improvement from IC50 to EC50 for DSM705 vs. 1.4× for DSM502 |
| Conditions | P. falciparum 3D7 strain, in vitro culture |
Why This Matters
This cellular potency differentiation demonstrates that DSM705's triazole-ethyl side chain provides superior antiparasitic activity in whole-cell assays, a critical factor for lead selection when prioritizing compounds for in vivo efficacy studies.
- [1] Palmer MJ, Deng X, Watts S, et al. Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. J Med Chem. 2021;64(9):6085-6136. View Source
